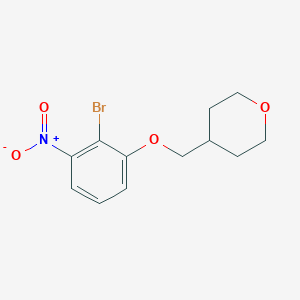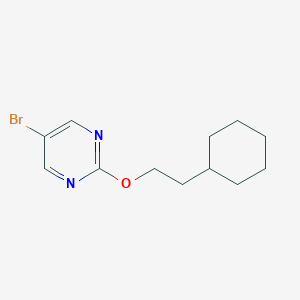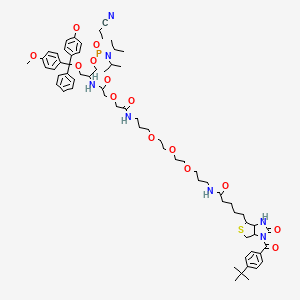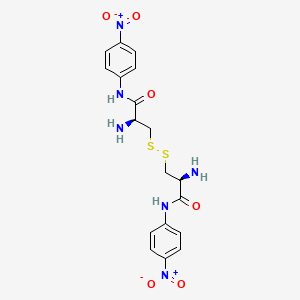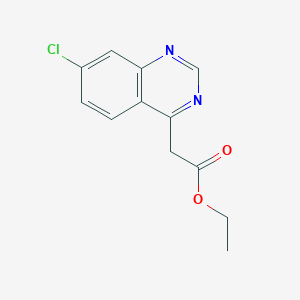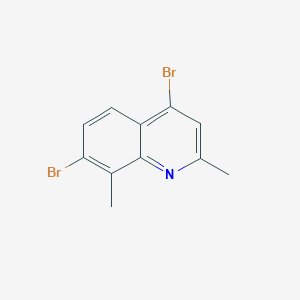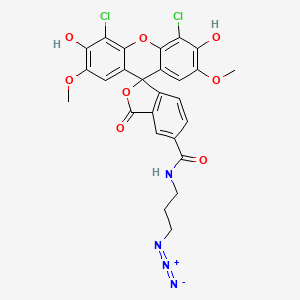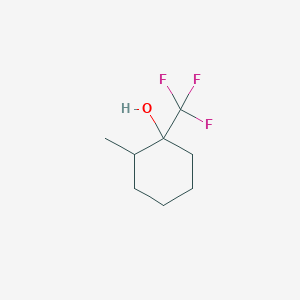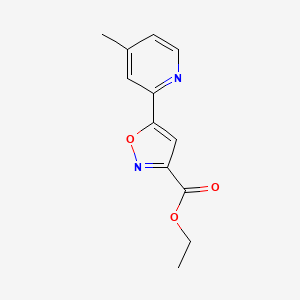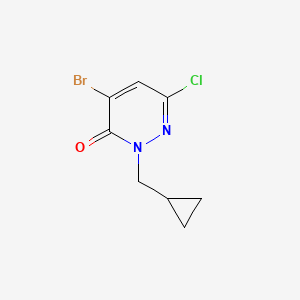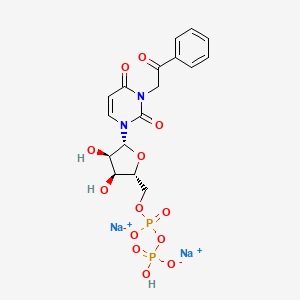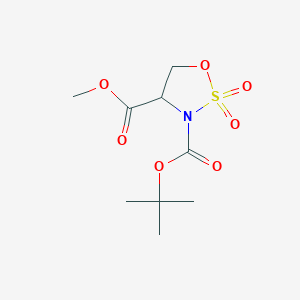
3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate: is an organic compound with a complex structure that includes tert-butyl and methyl groups, as well as a dioxooxathiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl and methyl esters with oxathiazolidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality and efficiency. Purification steps such as crystallization or chromatography are also employed to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it a useful tool for probing biological systems and understanding biochemical processes.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs or as a chemical probe for studying disease mechanisms.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An organic compound with a similar tert-butyl group but different overall structure.
4-tert-butyl-3-iodoheptane: Another compound featuring a tert-butyl group, used in different chemical contexts.
Uniqueness: What sets 3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate apart is its dioxooxathiazolidine ring, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
特性
分子式 |
C9H15NO7S |
|---|---|
分子量 |
281.29 g/mol |
IUPAC名 |
3-O-tert-butyl 4-O-methyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3 |
InChIキー |
HJGPFSSCXYNPJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


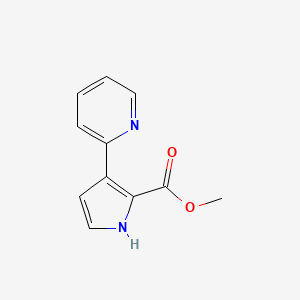
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)
